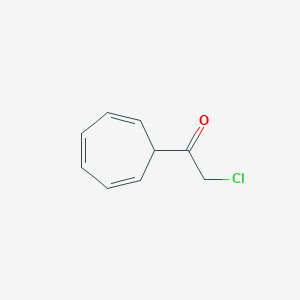
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one, also known as 2-Chlorotropone, is an organic compound with the molecular formula C9H7ClO. It is a derivative of tropone, a non-benzenoid aromatic compound. This compound is of interest due to its unique structure, which includes a seven-membered ring with conjugated double bonds and a chlorine atom attached to an ethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the chlorination of tropone. Tropone itself can be synthesized by the selenium dioxide oxidation of cycloheptatriene . The chlorination reaction typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where tropone is reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Electrophilic and Nucleophilic Additions: The conjugated double bonds in the cycloheptatrienone ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted tropone derivatives.
- Oxidation can lead to the formation of carboxylic acids or ketones.
- Reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The conjugated double bonds in the cycloheptatrienone ring can also participate in electron transfer reactions, affecting redox-sensitive pathways .
Comparación Con Compuestos Similares
Tropone (Cyclohepta-2,4,6-trien-1-one): The parent compound, lacking the chlorine and ethanone groups.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): A derivative with a hydroxyl group, known for its biological activity.
2-Chlorocycloheptatrienone: A simpler chlorinated derivative without the ethanone group.
Uniqueness: 2-Chloro-1-(cyclohepta-2,4,6-trien-1-yl)ethan-1-one is unique due to its combination of a reactive chlorine atom and a conjugated cycloheptatrienone ring, making it versatile in both synthetic and biological applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
98405-71-1 |
|---|---|
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-chloro-1-cyclohepta-2,4,6-trien-1-ylethanone |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)8-5-3-1-2-4-6-8/h1-6,8H,7H2 |
Clave InChI |
KTZKQWOHWVWWLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(C=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















